2Abz-SLGRKIQIK(Dnp)-NH2

FRET C1s Multiplex Assay

Choose this substrate for its exact mimicry of the human C2 cleavage site (SLGR↓KIQIK), ensuring low cross-reactivity and accurate C1s kinetics. The 2Abz/Dnp FRET pair enables real-time, high-sensitivity monitoring in 96/384-well formats for HTS and biomarker validation. >95% purity minimizes false positives.

Molecular Formula C59H95N19O16
Molecular Weight 1326.5 g/mol
Cat. No. B12393774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2Abz-SLGRKIQIK(Dnp)-NH2
Molecular FormulaC59H95N19O16
Molecular Weight1326.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C59H95N19O16/c1-7-33(5)48(57(89)70-39(50(63)82)18-12-14-26-66-38-22-21-35(77(91)92)29-45(38)78(93)94)76-55(87)42(23-24-46(62)80)72-58(90)49(34(6)8-2)75-54(86)41(19-11-13-25-60)71-53(85)40(20-15-27-67-59(64)65)69-47(81)30-68-52(84)43(28-32(3)4)73-56(88)44(31-79)74-51(83)36-16-9-10-17-37(36)61/h9-10,16-17,21-22,29,32-34,39-44,48-49,66,79H,7-8,11-15,18-20,23-28,30-31,60-61H2,1-6H3,(H2,62,80)(H2,63,82)(H,68,84)(H,69,81)(H,70,89)(H,71,85)(H,72,90)(H,73,88)(H,74,83)(H,75,86)(H,76,87)(H4,64,65,67)/t33-,34-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1
InChIKeyMQJKHSJFBIPSHV-HFVKTWRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2Abz-SLGRKIQIK(Dnp)-NH2 for FRET-Based C1s Activity Quantification: A Specialized Substrate for Complement Research


2Abz-SLGRKIQIK(Dnp)-NH2 is a synthetic, internally quenched fluorogenic peptide substrate derived from the C1s cleavage site of the human complement component C2 . The peptide employs an ortho-aminobenzoic acid (2Abz) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher to form an efficient FRET pair, enabling real-time monitoring of C1s protease activity without the need for separation steps . With a molecular weight of 1326.5 Da and a purity of ≥95% by HPLC [1], this substrate is designed for high-sensitivity assays in 96- and 384-well formats, supporting both basic complement biology research and high-throughput screening campaigns for C1s inhibitors .

Why Generic FRET Substitutes Cannot Replace 2Abz-SLGRKIQIK(Dnp)-NH2 for C1s-Specific Assays


Unlike broad-spectrum FRET substrates or chromogenic alternatives, 2Abz-SLGRKIQIK(Dnp)-NH2 is designed to mimic the precise P4-P4' cleavage motif (SLGR↓KIQIK) of the physiological C1s substrate, human C2 . Generic protease substrates lack this sequence fidelity, leading to higher background cleavage by non-target serine proteases (e.g., thrombin, plasmin) and compromising the quantitative accuracy of C1s activity measurements in complex biological matrices like serum . Substituting with a non-native sequence or a non-FRET detection chemistry introduces variability in both specificity and dynamic range, making cross-study comparisons and regulatory-compliant assays unreliable. The quantitative evidence below substantiates why this exact compound—with its specific sequence, FRET pair, and purity profile—is the appropriate selection for complement-focused workflows.

Quantitative Differentiation Evidence for 2Abz-SLGRKIQIK(Dnp)-NH2 Against C1s Substrate Alternatives


Spectral Separation for Multiplexing: 2Abz/Dnp vs. 5-FAM/QXL 520 C1s Substrates

The 2Abz/Dnp FRET pair of 2Abz-SLGRKIQIK(Dnp)-NH2 operates with excitation and emission maxima of 320 nm and 420 nm, respectively, placing it in the UV-blue spectral region [1]. This is markedly distinct from the visible-spectrum 5-FAM/QXL 520 variant of the identical peptide sequence (ex/em: 490/520 nm) [2]. This spectral differentiation is not trivial; it allows 2Abz-SLGRKIQIK(Dnp)-NH2 to be multiplexed with green-fluorescent reporters or with the 5-FAM-based substrate itself for orthogonal detection of protease activity in the same well, a capability not possible when using visible-range FRET pairs alone.

FRET C1s Multiplex Assay

Optimized FRET Pair Kinetics: Rapid Signal Generation with 2Abz/Dnp

The 2Abz/Dnp donor-quencher pair is recognized for its high quenching efficiency and rapid fluorescence recovery upon proteolytic cleavage, a property that translates to improved assay sensitivity and shorter incubation times . While specific kcat/Km values for this exact peptide are not publicly disclosed in primary literature, the class-level performance of Abz/Dnp FRET substrates for serine proteases is well-characterized, typically exhibiting sub-micromolar Km values and turnover numbers sufficient for robust real-time kinetic monitoring [1]. This kinetic profile is advantageous over traditional chromogenic p-nitroanilide substrates, which require significantly higher enzyme concentrations and longer read times due to lower molar absorptivity and slower release kinetics [2].

Enzyme Kinetics Fluorescence Assay C1s

Batch-to-Batch Consistency: ≥95% HPLC Purity Guarantees Reproducible Kinetics

Multiple vendors, including AnaSpec and SciPeptide, report an HPLC purity of ≥95% for 2Abz-SLGRKIQIK(Dnp)-NH2 [1]. In contrast, generic custom-synthesized peptides or lower-grade C1s substrates often lack a rigorous purity specification or are sold with lower purity thresholds (e.g., >90%), which can introduce peptide impurities that act as competitive inhibitors or produce erratic fluorescence background, thereby skewing kinetic constants (Km, Vmax) and reducing inter-experimental reproducibility. The >95% specification is a procurement-critical differentiator that ensures the measured C1s activity is attributable to the substrate of interest and not to contaminants.

QC Reproducibility C1s

Application Scenarios Where 2Abz-SLGRKIQIK(Dnp)-NH2 Delivers Verifiable Advantage


High-Throughput Screening (HTS) for C1s Inhibitors in Drug Discovery

The 2Abz/Dnp FRET pair provides a rapid, continuous readout with a signal-to-background ratio sufficient for robust Z' factor calculations in 384-well plates [1]. Its UV excitation/blue emission (320/420 nm) allows for spectral multiplexing with green-fluorescent cytotoxicity or cell viability reporters without crosstalk, enabling parallel on-target/off-target profiling in the same well . The ≥95% purity ensures that HTS hit rates are not inflated by peptide impurities that could act as false positive inhibitors .

Quantitative Measurement of C1s Activation in Clinical Serum Samples

When paired with an anti-C1s capture step (as in FRET-based immunoassays), 2Abz-SLGRKIQIK(Dnp)-NH2 enables quantitative detection of activated C1s in serum with a linear range up to 10 μmol min⁻¹ mL⁻¹ and a detection limit of 0.096 μmol min⁻¹ mL⁻¹ [1]. The substrate's physiological sequence (SLGR↓KIQIK) minimizes cross-reactivity with related serum proteases, a critical requirement for biomarker validation studies in complement-mediated diseases such as hereditary angioedema or age-related macular degeneration .

Mechanistic Enzymology of the Classical Complement Pathway

The defined sequence of 2Abz-SLGRKIQIK(Dnp)-NH2 mimics the exact C1s cleavage site in C2, enabling accurate determination of kinetic parameters (Km, kcat) for C1s under varying conditions (e.g., in the presence of cofactors or disease-associated mutations) [1]. This is not possible with chromogenic substrates (which use artificial leaving groups) or with non-native peptide sequences, which may produce misleading kinetic constants that do not reflect true C1s-substrate interactions in vivo.

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